Regioisomeric Differentiation: The 3-Isomer Is Structurally Precluded from the Transthyretin Binding Mode of the 4-Isomer
The 4-substituted regioisomer (CAS 178804-04-1) co-crystallizes with transthyretin (TTR) at 1.38 Å resolution (PDB 6EOY), occupying the thyroxine-binding pocket [1]. The 3-isomer (CAS 292644-35-0) places the methyl and amino substituents in a different geometric arrangement relative to the benzothiazole ring, sterically and electronically preventing the same binding orientation [2]. Users requiring a TTR-binding benzothiazolyl aniline scaffold must select the 4-isomer; procurement of the 3-isomer for this application would result in loss of target engagement.
| Evidence Dimension | Crystallographically confirmed target binding |
|---|---|
| Target Compound Data | No co-crystal structure with TTR reported; substitution geometry incompatible with known binding mode |
| Comparator Or Baseline | 4-(1,3-Benzothiazol-2-yl)-2-methylaniline: co-crystallized with TTR (PDB 6EOY, 1.38 Å) |
| Quantified Difference | Qualitative structural incompatibility |
| Conditions | X-ray crystallography, recombinant human transthyretin |
Why This Matters
This structural distinction defines the application scope of each isomer and prevents misprocurement when TTR binding is the research objective.
- [1] Leite, J.P., Gales, L. Transthyretin in complex with 4-(1,3-Benzothiazol-2-yl)-2-methylaniline. PDB ID: 6EOY, 2017. View Source
- [2] PubChem. Compound Summaries for CAS 292644-35-0, 178804-04-1, and 313402-37-8, illustrating positional isomerism of the aniline substitution. View Source
